molecular formula C11H15BrO B14765172 1-Bromo-2-ethoxy-3-isopropylbenzene

1-Bromo-2-ethoxy-3-isopropylbenzene

Cat. No.: B14765172
M. Wt: 243.14 g/mol
InChI Key: GPRKKSMFPIUQFX-UHFFFAOYSA-N
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Description

Product Description 1-Bromo-2-ethoxy-3-isopropylbenzene is a substituted aromatic compound that serves as a versatile building block in organic synthesis and materials science research. The bromine atom on the benzene ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of complex carbon-based frameworks. The presence of both ethoxy and isopropyl substituents influences the electron density of the ring and can be exploited to direct subsequent regioselective chemical modifications. This compound is particularly valuable in the development of novel ligands for catalysis, the synthesis of liquid crystals, and in the construction of more complex molecular architectures for pharmaceutical research and advanced material applications. The specific physical and chemical properties, including melting point, boiling point, and spectral data (NMR, MS), should be confirmed experimentally. Handling and Safety: Refer to the Material Safety Data Sheet (MSDS) for safe handling procedures. As with many organic bromides, this compound may be a skin and eye irritant. Intended Use: This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-2-ethoxy-3-propan-2-ylbenzene

InChI

InChI=1S/C11H15BrO/c1-4-13-11-9(8(2)3)6-5-7-10(11)12/h5-8H,4H2,1-3H3

InChI Key

GPRKKSMFPIUQFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1Br)C(C)C

Origin of Product

United States

Scientific Research Applications

1-Bromo-2-ethoxy-3-isopropylbenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

Key comparisons with monosubstituted and disubstituted bromobenzenes:

Compound Name Molecular Formula Substituents (Position) Key Structural Features
This compound C₁₁H₁₅BrO Br (1), -OCH₂CH₃ (2), -CH(CH₃)₂ (3) Three substituents; steric hindrance at ortho and meta positions
1-Bromo-3-isopropylbenzene C₉H₁₁Br Br (1), -CH(CH₃)₂ (3) Single isopropyl group; less polar
1-Bromo-3-cyclopropylbenzene C₉H₉Br Br (1), cyclopropyl (3) Smaller cyclic alkyl group; reduced steric bulk
  • Polarity: The ethoxy group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar analogs like 1-bromo-3-cyclopropylbenzene .

Electronic Effects of Substituents

Substituents influence the aromatic ring’s electron density and reactivity:

Compound Name Substituent Electronic Nature Reactivity Profile
This compound Ethoxy (electron-donating), isopropyl (weakly donating) Deactivates ring toward electrophilic substitution; bromine acts as a leaving group in nucleophilic substitution
1-Bromo-3-(methylsulfonyl)benzene Methylsulfonyl (strongly electron-withdrawing) Activates ring toward nucleophilic aromatic substitution; acidic protons adjacent to sulfonyl group
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Fluoro and trifluoromethoxy (electron-withdrawing) Highly deactivated ring; resistant to electrophilic attack
  • Reactivity : The ethoxy group in the target compound donates electrons via resonance, reducing electrophilicity at the ortho/para positions. In contrast, sulfonyl or trifluoromethoxy groups withdraw electrons, enabling reactions like nucleophilic aromatic substitution in compounds such as 1-bromo-3-(methylsulfonyl)benzene .

Preparation Methods

Synthesis of 3-Isopropylphenol

The synthesis begins with 3-isopropylphenol, a commercially available compound or one synthesized via Friedel-Crafts alkylation. Phenol reacts with isopropyl chloride in the presence of AlCl₃, though carbocation rearrangements necessitate careful temperature control (0–5°C) to minimize byproducts.

Ethoxylation Reaction

3-Isopropylphenol undergoes O-ethylation using ethyl iodide (1.1 equiv) and potassium carbonate (1.2 equiv) in acetone under reflux for 24 hours:

Reaction Scheme
$$
\text{3-Isopropylphenol + C₂H₅I} \xrightarrow{\text{K₂CO₃, acetone}} \text{2-ethoxy-3-isopropylbenzene}
$$

Workup involves solvent evaporation, aqueous trituration, and recrystallization to achieve >95% purity. This step mirrors the methylation protocol for 2-bromo-6-nitroanisole detailed in, substituting methyl iodide with ethyl iodide.

Regioselective Bromination

Bromination of 2-ethoxy-3-isopropylbenzene employs Br₂ (1.05 equiv) and FeBr₃ (5 mol%) in dichloromethane at 0°C. The ethoxy group directs electrophilic substitution to the ortho position (C1), yielding the target compound:

Key Data

  • Yield : 76% (analogous to)
  • Conditions : 0°C, 2 hours, inert atmosphere
  • Purity : 97% (HPLC,)

Steric hindrance from the isopropyl group marginally reduces reaction efficiency compared to simpler substrates.

Decarboxylative Bromination of Benzoic Acid Derivatives

Synthesis of 2-Ethoxy-3-isopropylbenzoic Acid

This method requires 2-ethoxy-3-isopropylbenzoic acid, synthesized via:

  • Friedel-Crafts Acylation : React 1-ethoxy-3-isopropylbenzene with acetyl chloride/AlCl₃ to introduce an acetyl group at C4.
  • Oxidation : Treat with KMnO₄/H₂SO₄ to convert the acetyl group to carboxylic acid.

Bromination Using Tetrabutylammonium Tribromide

The decarboxylative bromination follows’s protocol:

Procedure

  • Combine 2-ethoxy-3-isopropylbenzoic acid (1.0 equiv), Bu₄NBr₃ (3.0 equiv), and K₃PO₄ (1.0 equiv) in MeCN (0.2 M).
  • Heat at 100°C for 16 hours under N₂.
  • Quench with Na₂S₂O₃ and Na₂CO₃, extract with CH₂Cl₂, and purify via column chromatography (hexane).

Key Data

  • Yield : 85% (based on’s analogous reaction)
  • Selectivity : >99% (no observed di-bromination)

Comparative Analysis of Methods

Table 1: Method Comparison

Parameter Alkylation Route Decarboxylative Route
Starting Material Cost Low ($9.00/g for intermediates) High (specialized benzoic acid)
Reaction Steps 2 3
Total Yield 58% (two steps) 72% (three steps)
Scalability Suitable for bulk Limited by Bu₄NBr₃ cost
Byproducts Minor (hydrolysis) Trace decarboxylation

The alkylation route is preferred for industrial-scale production due to lower reagent costs and fewer steps. In contrast, the decarboxylative method offers higher regioselectivity for research-scale applications.

Reaction Optimization Strategies

Solvent Effects

  • Acetone vs. DMF : Alkylation proceeds 20% faster in acetone due to improved nucleophilicity of the phenoxide ion.
  • MeCN Polarity : Enhances Bu₄NBr₃ solubility, critical for decarboxylative bromination.

Temperature Control

  • Bromination at 0°C : Minimizes polybromination (≤2% byproducts).
  • 100°C for Decarboxylation : Accelerates CO₂ release, preventing intermediate degradation.

Q & A

Q. Critical factors for purity :

  • Temperature : Lower temperatures (0–5°C) minimize polybromination .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency for ethoxy group installation .
  • Catalyst stoichiometry : Excess FeBr₃ can lead to side reactions; substoichiometric amounts improve selectivity .

How can researchers optimize regioselectivity during bromination of substituted benzene derivatives like 2-ethoxy-3-isopropylbenzene?

Intermediate
Regioselectivity is governed by electronic and steric effects:

  • Ethoxy group : Strongly activates the ortho/para positions via electron donation.
  • Isopropyl group : Steric hindrance at the meta position directs bromination to less hindered sites.

Q. Strategies :

  • Directed ortho-bromination : Use directing groups (e.g., -COOH) temporarily bound to the ethoxy oxygen to override steric effects .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, favoring thermodynamically stable products (e.g., para-brominated isomers) .

What analytical techniques are most effective for distinguishing positional isomers in brominated aromatic compounds?

Q. Advanced

  • NMR spectroscopy :
    • ¹H NMR : Chemical shifts of aromatic protons and coupling patterns (e.g., doublets vs. triplets) differentiate ortho, meta, and para isomers.
    • ¹³C NMR : Quaternary carbons adjacent to bromine show distinct deshielding .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for solid-state samples .
  • GC-MS : Retention times and fragmentation patterns correlate with isomer polarity and stability .

How does the steric bulk of the isopropyl group influence reactivity in cross-coupling reactions?

Advanced
The isopropyl group introduces steric hindrance, which:

  • Reduces reaction rates in Buchwald-Hartwig aminations or Suzuki couplings due to restricted access to the catalytic site.
  • Promotes selectivity : Bulky ligands (e.g., SPhos) mitigate steric effects, favoring mono-coupled products over di-brominated byproducts .

Q. Case study :

  • In Ullmann couplings, steric hindrance at the meta position shifts reactivity toward para-substituted analogs .

What safety protocols are critical when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .

What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?

Q. Intermediate

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring substitution over elimination .
  • Low-temperature regimes : Slow reaction kinetics at –20°C disfavor elimination pathways .
  • Base selection : Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation compared to strong bases like NaH .

How do electronic effects of substituents impact the stability of this compound under acidic/basic conditions?

Q. Advanced

  • Acidic conditions : The ethoxy group protonates, forming a good leaving group (HO⁻), leading to ether cleavage. Stability is enhanced by electron-withdrawing substituents (e.g., -NO₂) .
  • Basic conditions : The isopropyl group’s inductive effect stabilizes the benzene ring against hydroxide attack .

What computational methods predict the reactivity of brominated aromatic compounds in catalytic systems?

Q. Advanced

  • DFT calculations : Model transition states to predict activation energies for bromine displacement .
  • Molecular docking : Simulate interactions between the compound and catalytic metal centers (e.g., Pd in cross-coupling) .

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